(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C14H19N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-aminomethyl-1-phenylpyrazole with isobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-isobutylphenyl)-1H-pyrazole: Similar structure but different substitution pattern.
3-Isobutyl-5-phenyl-1H-pyrazole: Similar core structure with different functional groups.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Biological Activity
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine, with the CAS number 1220348-66-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other therapeutic potentials based on recent research findings.
The molecular formula for this compound is C14H19N3, with a molecular weight of 229.32 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with aminopyrazole derivatives, including those similar to this compound:
Anticancer Activity
Research indicates that compounds within the pyrazole class exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds containing the 1H-pyrazole structure have shown effectiveness against several cancer types, including lung, breast, and liver cancers. Specifically, studies report IC50 values in the low micromolar range for certain derivatives .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound 5 | Breast (MDA-MB-231) | 0.283 |
Compound X | Liver (HepG2) | 0.32 |
Compound Y | Lung | <10 |
Anti-inflammatory Effects
Aminopyrazoles have also been studied for their anti-inflammatory properties. For example:
- Inhibition of TNF-alpha Release : Certain derivatives have demonstrated the ability to inhibit LPS-induced TNF-alpha release in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
- Study on Anticancer Activity :
- Anti-inflammatory Mechanism :
Molecular Modeling Studies
Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins involved in cancer and inflammation pathways. These studies help elucidate the compound's mechanism of action at a molecular level.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
[5-(2-methylpropyl)-1-phenylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-11(2)8-14-9-12(10-15)16-17(14)13-6-4-3-5-7-13/h3-7,9,11H,8,10,15H2,1-2H3 |
InChI Key |
ZZYRCBGSWDCGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1C2=CC=CC=C2)CN |
Origin of Product |
United States |
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